AZD2327 is a synthetically derived compound classified as a δ-opioid receptor agonist. [, ] Its primary role in scientific research is as a pharmacological tool to investigate the function and therapeutic potential of the δ-opioid receptor, particularly in the context of psychiatric disorders like anxiety and depression. [, ]
AZD2327 exerts its effects by selectively binding to and activating δ-opioid receptors. [] This binding leads to downstream signaling events, ultimately modulating neuronal activity in brain regions associated with mood and anxiety. In preclinical models, AZD2327 demonstrated efficacy in reducing norepinephrine release in the prefrontal cortex, a key neurochemical change associated with stress and anxiety. []
Research utilizing AZD2327 has contributed to the development of PBPK models, which are valuable tools for predicting drug interactions and optimizing drug dosing regimens. [] Specifically, data from AZD2327 and its interactions with CYP3A4 inhibitors were used to create a PBPK model that accurately predicted the clinical impact of such interactions on drug exposure. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0